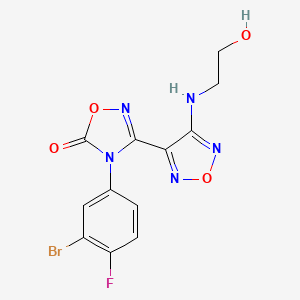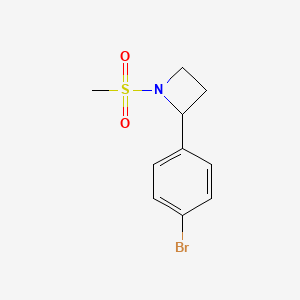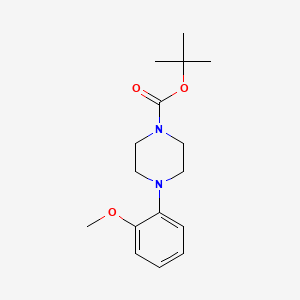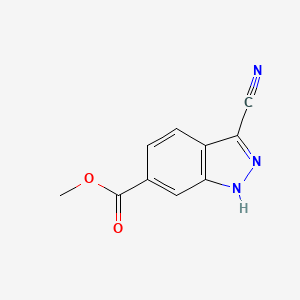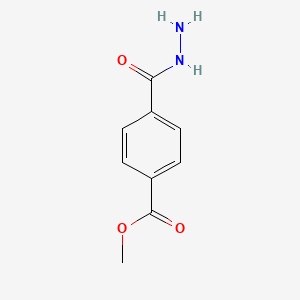
Methyl 4-(hydrazinecarbonyl)benzoate
Descripción general
Descripción
Methyl 4-(hydrazinecarbonyl)benzoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid and contains a hydrazinecarbonyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-(hydrazinecarbonyl)benzoate can be synthesized through the reaction of methyl 4-formylbenzoate with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{Methyl 4-formylbenzoate} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 4-(hydrazinecarbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(hydrazinecarbonyl)benzoate involves its interaction with biological molecules. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, including those involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Methyl 4-(aminocarbonyl)benzoate: Similar structure but with an aminocarbonyl group instead of a hydrazinecarbonyl group.
Methyl 4-(nitrocarbonyl)benzoate: Contains a nitro group instead of a hydrazinecarbonyl group.
Methyl 4-(methoxycarbonyl)benzoate: Contains a methoxy group instead of a hydrazinecarbonyl group.
Uniqueness: Methyl 4-(hydrazinecarbonyl)benzoate is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
methyl 4-(hydrazinecarbonyl)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10/h2-5H,10H2,1H3,(H,11,12) |
Clave InChI |
HGVBEQHEDXPHBI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)NN |
Solubilidad |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B8755945.png)
![5-(Bromomethyl)-2-methylbenzo[d]oxazole](/img/structure/B8755954.png)




